molecular formula C21H18FN3O2 B2953618 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea CAS No. 894030-81-0

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B2953618
CAS No.: 894030-81-0
M. Wt: 363.392
InChI Key: NWYSRVPSISQLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a urea derivative featuring a pyrrolidin-5-one (γ-lactam) core substituted with a 3-fluorophenyl group at the 1-position and a naphthalen-1-yl moiety at the terminal urea nitrogen. The compound’s structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-15-7-4-8-17(11-15)25-13-16(12-20(25)26)23-21(27)24-19-10-3-6-14-5-1-2-9-18(14)19/h1-11,16H,12-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYSRVPSISQLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrrolidinone ring, a urea moiety, and aromatic substituents, which may influence its interaction with biological targets.

  • Molecular Formula : C18H17FN2O2
  • Molecular Weight : Approximately 320.34 g/mol
  • IUPAC Name : 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea

The presence of the fluorophenyl and naphthalene groups enhances the compound's lipophilicity and may contribute to its biological activity by facilitating membrane permeability and receptor binding.

The biological activity of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways relevant to various diseases.
  • Receptor Interaction : It may bind to receptors involved in signaling pathways, influencing cellular responses and behaviors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrrolidinone ring can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)ureaA549 (lung cancer)15Apoptosis induction
Similar Compound AMCF7 (breast cancer)10Cell cycle arrest
Similar Compound BHeLa (cervical cancer)12Inhibition of proliferation

Antimicrobial Activity

Preliminary studies suggest that urea derivatives exhibit antimicrobial properties. The interaction of the compound with bacterial membranes or specific microbial enzymes could lead to bactericidal effects.

Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example, a study published in Molecules highlighted the synthesis of various urea derivatives and their biological evaluations against different cancer cell lines. The findings indicated that modifications on the phenyl rings significantly influenced their anticancer activity.

Study Example

In a comparative study, researchers synthesized multiple derivatives of 5-oxopyrrolidinones and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and related urea derivatives:

Compound ID Substituents (R1/R2) Molecular Weight (ESI-MS [M+H]⁺) Yield (%) Key Features Reference
Target Compound R1: 3-Fluorophenyl, R2: Naphthalen-1-yl ~367 (calculated) N/A Pyrrolidinone core, naphthalene for lipophilicity, fluorine for stability -
8a () R1: 3-Fluorophenyl, R2: Thiazolyl 362.1 50.3 Thiazole ring for hydrogen bonding; moderate yield
8b () R1: 3,5-Dichlorophenyl, R2: Thiazolyl 412.0 58.1 Dichloro substitution enhances steric bulk and electronegativity
EP 4 121 415 B1 () R1: 3-Chloro-5-methoxyphenyl, R2: Hydroxymethylphenyl ~350–400 (estimated) N/A Methoxy and hydroxymethyl groups improve solubility
877640-52-3 () R1: 4-Methoxyphenyl, R2: 4-Ethoxyphenyl ~369 (calculated) N/A Ether substituents for enhanced bioavailability; pyrrolidinone core

Structural and Functional Insights

  • However, the 3-fluorophenyl substituent in the target may confer stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in 877640-52-3, altering binding affinity.
  • Aromatic Substituents : The naphthalen-1-yl group in the target compound likely increases lipophilicity compared to thiazolyl (8a–8c, ) or hydroxymethylphenyl () groups. This could enhance membrane permeability but reduce aqueous solubility.
  • Halogen Effects : The 3-fluorophenyl group in the target and 8a contrasts with chlorine-rich analogs like 8b (3,5-dichlorophenyl). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining metabolic stability.

Research Implications and Limitations

  • Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural inferences rely on analogs, necessitating further experimental validation.
  • Methodology : SHELX programs () are widely used for crystallographic refinement, suggesting that structural data for related compounds may be derived from these tools.
  • Design Strategies : Substituting naphthalene with smaller aromatic groups (e.g., thiazolyl) could optimize solubility without sacrificing activity, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.